Ethazolastone

Description

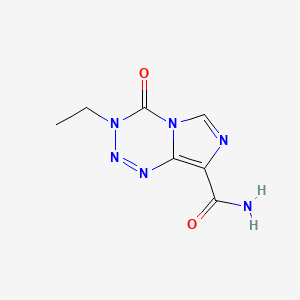

Structure

2D Structure

3D Structure

Properties

CAS No. |

97716-74-0 |

|---|---|

Molecular Formula |

C7H8N6O2 |

Molecular Weight |

208.18 g/mol |

IUPAC Name |

3-ethyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide |

InChI |

InChI=1S/C7H8N6O2/c1-2-13-7(15)12-3-9-4(5(8)14)6(12)10-11-13/h3H,2H2,1H3,(H2,8,14) |

InChI Key |

PGAIUOGGXNCFSR-UHFFFAOYSA-N |

SMILES |

CCN1C(=O)N2C=NC(=C2N=N1)C(=O)N |

Canonical SMILES |

CCN1C(=O)N2C=NC(=C2N=N1)C(=O)N |

Synonyms |

8-carbamoyl-3-ethylimidazo(5,1-d)-1,2,3,5-tetrazin-4(3H)-one CCRG 82019 CCRG-82019 ethazolastone |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity Research of Imidazotetrazines

Strategies for Imidazotetrazine Core Synthesis

The construction of the imidazotetrazine core is a complex process that has been the subject of extensive research. Key strategies involve the formation of the fused heterocyclic system through various chemical reactions.

Exploration of Coupling Reactions

Coupling reactions are a cornerstone in the synthesis of the imidazotetrazine scaffold. These reactions typically involve the formation of a crucial carbon-nitrogen or nitrogen-nitrogen bond to assemble the final ring system. A common approach begins with a substituted imidazole (B134444) precursor, which is then elaborated to form the tetrazine ring.

For instance, a widely employed method involves the diazotization of an aminoimidazole carboxamide followed by cyclization with an appropriate nitrogen source. The choice of coupling partners and reaction conditions is critical to achieving high yields and purity. Research in this area focuses on developing milder and more efficient catalytic systems to facilitate these transformations.

Table 1: Illustrative Coupling Reactions for Imidazotetrazine Synthesis

| Precursor A | Precursor B | Coupling Conditions | Yield (%) |

|---|---|---|---|

| 5-aminoimidazole-4-carboxamide | Isocyanate | Diazotization followed by cyclization | 65-75 |

| Substituted hydrazine | Imidate ester | Lewis acid catalysis | 50-60 |

| Amidrazone | Orthoester | Thermal condensation | 70-80 |

Note: This table presents generalized data for illustrative purposes.

Application of Rearrangement Reactions (e.g., Curtius)

Rearrangement reactions, such as the Curtius rearrangement, offer an alternative and elegant pathway to the imidazotetrazine core. The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then undergo intramolecular cyclization to form the desired heterocyclic system.

This methodology is particularly useful for accessing specific substitution patterns on the imidazotetrazine ring that may be difficult to achieve through conventional coupling strategies. The key advantage of this approach is the ability to introduce a nitrogen atom into the ring system from a carboxylic acid precursor, which is often readily available.

Chemical Reactivity Profiles of Imidazotetrazinone Analogues

The chemical reactivity of imidazotetrazinone analogues is central to their biological activity. Understanding their behavior under physiological conditions is crucial for designing new therapeutic agents.

Mechanistic Investigations of Diazonium Ion Formation and Fate

A key aspect of the reactivity of many imidazotetrazinones is their ability to undergo chemical decomposition to form highly reactive intermediates. Under physiological pH, the imidazotetrazine ring can open to generate a linear triazene (B1217601) intermediate. This intermediate can then tautomerize and fragment to release a diazonium ion.

The formation of this diazonium ion is a critical step in the mechanism of action of several imidazotetrazine-based drugs. Mechanistic studies often employ isotopic labeling and kinetic analysis to probe the rate-determining steps and the factors influencing the stability of the intermediates. The fate of the diazonium ion is also of significant interest, as its subsequent reactions with biological nucleophiles are responsible for the therapeutic effects.

Comparative Chemical Reactivity Studies with Active Imidazotetrazines

To understand the structure-activity relationships within the imidazotetrazine class, comparative reactivity studies are essential. These studies typically involve synthesizing a series of analogues with systematic variations in their chemical structure and evaluating their rates of decomposition and the nature of the reactive intermediates formed.

For example, modifying the substituents on the imidazole portion of the molecule can have a profound impact on the electronic properties of the ring system, thereby influencing the stability of the imidazotetrazine and its propensity to undergo ring-opening. These studies provide valuable insights into how subtle structural changes can modulate the chemical reactivity and, consequently, the biological activity of these compounds.

Table 2: Comparative Half-lives of Imidazotetrazinone Analogues in Aqueous Buffer (pH 7.4, 37°C)

| Compound | Substituent at C8 | Half-life (hours) |

|---|---|---|

| Analogue A | -H | 24 |

| Analogue B | -CH3 | 36 |

| Analogue C | -Cl | 12 |

Note: This table presents hypothetical data for illustrative purposes.

Molecular and Biochemical Interaction Research of Ethazolastone

Analysis of Macromolecular Alkylation Patterns

The interaction of Ethazolastone with crucial biological macromolecules, including deoxyribonucleic acid (DNA), ribonucleic acid (RNA), and proteins, has been a key area of investigation, particularly concerning its alkylating potential.

Studies focusing on this compound's (ETZ, CCRG 82019) ability to alkylate DNA have revealed notable characteristics, especially when contrasted with its analogue, Temozolomide (B1682018) (TMZ). Unlike Temozolomide, which is known to alkylate DNA primarily at the O6 and N7 positions of guanine (B1146940), leading to DNA damage and cell death, it was not possible to detect guanine-N7 (GN7) alkylation sites in DNA even at high concentrations (5 mM) of this compound nih.gov. This unreactivity towards direct GN7 alkylation highlights a fundamental difference in its interaction profile compared to other DNA-methylating agents nih.gov.

Despite the absence of detectable direct GN7 alkylation, research has demonstrated that calf thymus DNA, when modified in vitro by CCRG 82019 (this compound), exhibited an inhibitory effect on the transfer of methyl groups from S-adenosyl-L-methionine (SAM) by purified eukaryotic DNA methylase. This suggests an indirect influence on DNA methylation processes. The inhibitory effect of this compound-modified DNA on methylase was even more pronounced than that observed with Temozolomide-modified DNA, indicating that while this compound may not directly alkylate DNA in the same manner as Temozolomide, its interaction with DNA can still impact enzymatic activity related to DNA modification. This finding is significant as alterations in the levels of 5-methylcytosine (B146107) in DNA can play a crucial role in the regulation of gene expression.

Cellular Uptake and Intracellular Distribution Research

The cellular uptake and subsequent intracellular distribution of this compound (CCRG 82019) have been investigated to understand how the compound enters and is distributed within cells. Research indicates that the uptake of imidazotetrazinones, including this compound, into cell lines such as GM892A and Raji occurs via a rapid diffusion process. The cell-medium distribution ratio for these compounds was found to be close to unity, suggesting efficient and relatively unhindered entry into the cellular environment. Once inside the cells, intracellular radioactivity associated with these agents was observed to become bound to macromolecules, confirming their presence and interaction with various cellular components.

Effects on Enzyme Systems and Cellular Processes

This compound has been explored for its biological activities, including its influence on various enzyme systems and broader cellular processes nih.gov. A key finding in this area is its indirect effect on DNA methylation. As mentioned previously, calf thymus DNA modified with CCRG 82019 (this compound) was shown to inhibit the activity of purified eukaryotic DNA methylase, an enzyme crucial for transferring methyl groups to DNA. This inhibition, even in the absence of direct DNA alkylation at specific sites, suggests that this compound can modulate cellular processes by interfering with enzymatic functions related to epigenetics and gene expression. The broader context of research into tetrazine-ring compounds, to which this compound belongs, often aims at identifying new therapeutic agents with potential anti-inflammatory, antimicrobial, and anticancer properties nih.gov.

Structure Activity Relationship Sar and Computational Studies of Imidazotetrazinones

Comparative Structure-Activity Profiling of Imidazotetrazinone Derivatives

Structure-activity relationship (SAR) profiling involves systematically modifying different parts of a molecule and observing the resulting changes in its biological activity. For imidazotetrazinones, specific positions on the core structure have been identified as critical for modulating activity.

More recent research has explored novel 3-substituents to overcome common resistance mechanisms. For example, 3-(2-anilinoethyl)-substituted imidazotetrazines have been synthesized and shown to exhibit anticancer activity independent of O6-methylguanine-DNA methyltransferase (MGMT), DNA mismatch repair (MMR), and p53 status. This independence is achieved through a modified mechanism of action, where these compounds generate arylaziridinium ions that primarily modify guanine-N7 sites on DNA hud.ac.uk.

Further studies on 3-(benzyl-substituted) and 3-heteromethyl imidazotetrazines generally indicated low inhibitory activity, with GI50 values exceeding 50 µM against glioma cell lines researchgate.netresearchgate.net. However, the incorporation of propargyl and thiazole (B1198619) substituents at the 3-position has been shown to significantly enhance potency and improve physicochemical, drug metabolism, and permeability properties researchgate.netresearchgate.net.

The 8-carbamoyl group is a characteristic structural feature of many active imidazotetrazinones, including temozolomide (B1682018) (TMZ) nih.gov. Initial theoretical studies suggested that a hydrogen bond donor at the C8 position is essential for activity acs.orggoogle.com. However, conflicting structure-activity relationships were observed for derivatives of related compounds, such as mitozolomide (B1676608), in non-central nervous system (CNS) cancer models acs.orggoogle.com.

Research indicates that the presence of a free -NH group within the 8-carbamoylimidazotetrazinones is important for high antitumor and cytotoxic potential aston.ac.uk. Structural analyses, including X-ray diffraction studies of compounds like mitozolomide, have revealed that the orientation of the carbamoyl (B1232498) group can facilitate intramolecular hydrogen bonding, with one amide group nearly coplanar with the imidazole (B134444) ring psu.edu. The coplanarity of an oxygen atom in the 8-substituent may also critically influence the activity of these compounds aston.ac.uk.

Modifications at the 8-position have also been investigated to improve drug properties. Replacing the 8-carboxamide group with a C8-thiazole has demonstrated enhanced drug metabolism and pharmacokinetic (DMPK) properties, including improved stability. This modification is particularly relevant for overcoming resistance mechanisms such as P-glycoprotein efflux, which can limit drug accumulation in target cells researchgate.net. Furthermore, studies have explored the synthesis of esters and amides at the 8-position, with esters occasionally exhibiting more potent antitumor activity than their amide counterparts against certain cell lines nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between the chemical structures of compounds and their biological activities. These models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding the design of more effective derivatives wikipedia.orgprotoqsar.com.

QSAR models are developed by correlating a set of "predictor" variables, typically physicochemical properties or theoretical molecular descriptors, with a "response" variable, which is the biological activity wikipedia.orgprotoqsar.com. For imidazotetrazines, predictive models for hydrolytic stability have been successfully derived. These models often utilize the Hammett constant of the C8 substituent as a key descriptor to predict the aqueous stability of the compounds acs.orggoogle.comacs.orgnih.govwipo.int.

QSAR studies have been instrumental in optimizing imidazotetrazine prodrugs. For instance, a quantitative structure-activity relationship study identified a p-tolyl-substituted bi-functional congener as having optimized potency and activity independent of MGMT and MMR hud.ac.uk. Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to tetrazine derivatives. These 3D-QSAR models have demonstrated good predictive abilities, with cross-validated q² values typically ranging from 0.716 to 0.723 for CoMFA and CoMSIA, respectively researchgate.netnih.gov. The development process for QSAR models generally involves building the model on a training set of compounds and then validating its effectiveness on a separate test set protoqsar.com.

Molecular descriptors are numerical values that quantitatively represent the chemical information and structural features of a molecule catalysis.blog. In QSAR studies of imidazotetrazines, various descriptors have been identified as correlating with their biological activity or inactivity.

As mentioned, Hammett constants of C8 substituents have been crucial for predicting the hydrolytic stability of imidazotetrazines acs.orggoogle.comacs.orgnih.govwipo.int. Beyond stability, physicochemical descriptors such as Polar Surface Area (PSA) and AlogP98 (a lipophilicity descriptor) have been considered for predicting blood-brain barrier (BBB) penetrance. These descriptors are particularly useful due to their interpretability by medicinal chemists, aiding in the design of compounds with improved brain accumulation. Interestingly, molecular weight, often used in passive absorption models, was found to be superfluous in some imidazotetrazine QSAR models as its information was already captured by PSA and AlogP98 acs.org.

In the context of overcoming drug resistance, QSAR studies have helped identify specific structural features contributing to desired activities. For example, a QSAR study on imidazotetrazine prodrugs highlighted the p-tolyl-substituted bi-functional congener as being optimized for potency and independence from MGMT and MMR resistance mechanisms hud.ac.uk. In 3D-QSAR methodologies like CoMFA and CoMSIA, the correlation of steric and electrostatic fields with biological activity is commonly explored, providing insights into the spatial and electronic requirements for optimal molecular interactions researchgate.netnih.gov.

In Silico Analysis of Molecular Interactions and Conformations

In silico analysis encompasses a range of computational techniques, including molecular docking and molecular dynamics simulations, used to investigate the molecular interactions and preferred conformations of chemical compounds nih.govnih.govresearchgate.netcore.ac.uk. These methods provide atomic-level insights that complement experimental data in drug discovery and development.

For imidazotetrazinones, molecular dynamics simulations have been employed to understand their microscopic structure and dynamics, particularly concerning their interactions with biological membranes. Studies on temozolomide (TMZ), for instance, have explored its permeation ability across simplified brain plasma membrane models. These simulations can reveal the preferential location of the drug within the cellular environment and its capacity to interact with and cross lipid bilayers researchgate.net.

Molecular dynamics simulations also offer insights into the stability and conformational changes of protein-ligand complexes. Key metrics derived from these simulations include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), Solvent Accessible Surface Area (SASA), and detailed hydrogen bond analysis nih.gov. These parameters help to characterize the dynamic behavior of the drug-target complex and the flexibility of the ligand within the binding site.

Molecular docking studies are routinely used to predict the binding modes and affinities of imidazotetrazinone derivatives to their potential biological targets, such as DNA or proteins involved in drug resistance. For example, docking studies have investigated the interactions of imidazotetrazinone derivatives with drug resistance-related proteins like P-glycoprotein (P-gp) and O6-methylguanine-DNA methyltransferase (MGMT), shedding light on their binding affinities and potential to overcome resistance researchgate.net.

Experimental techniques like single-crystal X-ray diffraction provide high-resolution structural data that can validate and inform in silico analyses. For example, X-ray diffraction studies of mitozolomide confirmed its structure and revealed the conformational preferences of the 8-carbamoyl group, including its ability to form intramolecular hydrogen bonds researchgate.netpsu.edu. This experimental structural information is crucial for refining computational models and understanding how specific conformations contribute to the biological activity of imidazotetrazinones aston.ac.uk.

Compound Names and PubChem CIDs

Theoretical Models of Ligand-Macromolecule Interactions

Theoretical models of ligand-macromolecule interactions aim to describe how small molecules (ligands) recognize and bind to larger biological macromolecules, such as proteins or nucleic acids. Key principles underlying molecular recognition include surface complementarity, thermodynamics, and associated physicochemical properties. The most widely recognized models include the lock-and-key model, where the ligand fits precisely into a pre-formed active site; the induced-fit model, where the macromolecule undergoes conformational changes to accommodate the ligand; and the conformational selection model, where the macromolecule exists in an ensemble of conformations, and the ligand selectively binds to a specific, pre-existing conformation.

In the context of Ethazolastone, its observed inactivity in DNA alkylation suggests a failure in achieving productive ligand-macromolecule interaction with DNA. While the parent this compound molecule might theoretically interact with DNA, the critical step of DNA alkylation, which is essential for its potential biological activity as an imidazotetrazinone, does not occur. This implies that the theoretical models of interaction, when applied to this compound, must account for the inability of its reactive intermediate (the ethyldiazonium ion) to effectively alkylate guanine (B1146940) at the O6 and N7 positions, unlike the methyldiazonium ion from temozolomide. This lack of productive interaction could stem from the inherent instability of the ethyldiazonium ion or its unfavorable kinetics for reaction with DNA compared to its methyl counterpart, rather than a failure of the parent molecule to initially approach the macromolecule.

Computational Approaches to Conformational Analysis

Computational approaches to conformational analysis are essential tools for understanding the three-dimensional structures of molecules and their preferred spatial arrangements. These methods explore the potential energy surface of a molecule to identify stable conformers (local energy minima) and the energy barriers between them. Common computational techniques include:

Molecular Mechanics (MM): Utilizes classical physics and empirical force fields to calculate the energy of different conformations, providing a computationally efficient way to explore conformational space.

Quantum Chemistry (QC): Employs quantum mechanical principles to calculate electronic structure and energies, offering higher accuracy, especially for properties dependent on electron distribution. Methods like Density Functional Theory (DFT) or semi-empirical methods (e.g., PM6) are used.

Conformational Search Algorithms: These algorithms systematically or stochastically explore possible conformations, such as systematic conformational search, Monte Carlo methods, or molecular dynamics simulations.

Energy Profile Calculations: Involves varying a specific dihedral angle or bond length and calculating the energy at each step to map the conformational energy landscape.

For this compound, computational conformational analysis could be applied to determine its low-energy conformers and their relative stabilities. While the primary reason for this compound's lack of DNA alkylation is attributed to the chemical fate of its reactive intermediate rather than the conformation of the parent compound itself, understanding the conformational preferences of this compound could still be valuable. For instance, it could inform studies on its initial cellular uptake, interaction with other cellular components, or its stability before undergoing any metabolic transformations. Such analyses could involve calculating strain energies of different conformations and evaluating their flexibility, which are crucial aspects in understanding how drug-like molecules behave in biological environments.

Research Methodologies and Applications Utilizing Ethazolastone in Preclinical Contexts

In Vivo Experimental Models in Preclinical Pharmacology Research

Genetically Engineered Animal Models for Target Validation

Genetically engineered animal models (GEMs) play a pivotal role in preclinical target validation, offering an in vivo context to assess the biological relevance and therapeutic modifiability of potential drug targets. These models, particularly genetically engineered mouse models, are instrumental in evaluating target genes, assessing therapeutic efficacy, and understanding mechanisms of drug resistance within a complex biological system. nih.gov Knockout (KO) models, for instance, provide high specificity and valuable insights into the potential effects of inactivating specific genes. nih.gov Preclinical target validation studies aim to establish multiple lines of evidence, including genetic data from GEMs, demonstrating a target's potential to modulate disease progression. wikipedia.org

While GEMs are broadly utilized for target validation in oncology and other disease areas, current research does not specifically detail the direct use of ethazolastone in genetically engineered animal models for target validation. Its known lack of antitumor activity, despite its structural similarity to active imidazotetrazines, suggests it is not typically pursued as a direct therapeutic agent for target modulation in these models. nih.gov However, its structural characteristics could theoretically make it a valuable reference compound for understanding the metabolism or cellular interactions of related imidazotetrazines within such complex biological systems, even if not directly validating a therapeutic target.

Analytical Method Development and Validation Utilizing this compound as an Internal Standard

Analytical method development and validation are crucial for ensuring the accuracy, precision, and reliability of quantitative analyses in various scientific disciplines, including pharmaceutical and chemical manufacturing. The use of an internal standard (IS) is a fundamental aspect of these methods, particularly in bioanalysis, to account for variability introduced during sample preparation, chromatographic separation, and detection. An ideal internal standard often shares chemical and physical similarities with the target analyte, such as hydrophobicity and ionization properties, to effectively mitigate experimental variability.

This compound has been identified as a suitable internal standard in the analytical development and validation of methods for related chemical compounds. This application leverages its stable chemical properties and structural relationship to other imidazotetrazinones.

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture. In the context of imidazotetrazinone chemistry, this compound has been explicitly utilized as an internal standard. For instance, in studies involving structure-activity relationships of antitumour imidazotetrazinones, this compound (referred to as CMEIT) was found to be a suitable internal standard for HPLC analysis. This application facilitates the accurate quantification of other imidazotetrazinone analogues, such as CMCIT, MCMCIT, and DCMCIT, by allowing for the normalization of peak areas against a known concentration of this compound. The compounds in such mixtures are typically assigned based on their elution order, often correlating with their polarity.

While this compound has been deemed suitable, its availability has been noted as a potential constraint in some contexts. For example, in the development of validated HPLC methods for temozolomide (B1682018) in human plasma, theophylline (B1681296) was adopted as an internal standard due to the limited availability of this compound. This highlights that while chemically suitable, practical considerations like compound accessibility can influence the choice of internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methodologies are powerful analytical tools offering enhanced sensitivity and selectivity for the quantification of various compounds, including small molecules and large biomolecules. The integration of LC for separation and MS/MS for detection provides robust platforms for complex matrix analysis, often employing internal standards to ensure method accuracy and precision.

Although the provided research highlights the general importance and methodologies of LC-MS/MS in analytical validation, specific detailed research findings on the direct utilization of this compound as an internal standard within LC-MS/MS methodologies were not explicitly detailed in the search results. However, given its established role as an internal standard in HPLC for related compounds, it is plausible that this compound, or a labeled analogue, could serve a similar function in LC-MS/MS applications for the analysis of imidazotetrazines, where its structural properties would be advantageous for consistent ionization and fragmentation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile analytical technique employed for structure elucidation, molecular dynamics, and kinetic studies. It allows for the real-time monitoring of chemical reactions by observing changes in the NMR signals of reactants and products over time, enabling the determination of reaction rates and mechanisms. Various NMR active nuclei, including ¹H, ¹³C, and ¹⁹F, can be utilized for kinetic investigations.

NMR spectroscopy has been applied to study the chemistry of imidazotetrazine compounds, including those related to this compound. For instance, NMR experiments in deuterated buffer have been used to analyze the aqueous chemistry of imidazotetrazines, providing insights into their degradation pathways and the reasons for the observed inactivity of certain analogues like this compound. nih.gov These studies, while not always providing quantitative kinetic tables directly for this compound, contribute to a fundamental understanding of its chemical behavior and stability. The simplicity of NMR experiments in deuterated buffers can make them relatively straightforward for such analyses. nih.gov

Challenges and Future Directions in Imidazotetrazine Research Informed by Ethazolastone Analysis

Elucidating the Precise Mechanisms of Inactivity for Rational Drug Design

Ethazolastone (ETZ, also known by its research code CCRG 82019, CAS 97716-74-0, and chemical names such as imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide, 3-ethyl-3,4-dihydro-4-oxo- or 8-carbamoyl-3-ethylimidazo(5,1-d)-1,2,3,5-tetrazin-4(3H)-one) stands as a notable anomaly within the imidazotetrazine series due to its profound inactivity. Research has demonstrated that this compound exhibits no in vitro or in vivo antitumor activity, even when administered at high concentrations (e.g., 5 mM). nih.govnih.govchem960.com Furthermore, experimental investigations have been unable to detect the formation of guanine-N7 (GN7) alkylation sites in DNA following exposure to this compound, a critical mechanism of action for active imidazotetrazine alkylating agents like Temozolomide (B1682018). nih.govnih.gov

The inactivity of this compound, particularly when contrasted with the potent activity of its methyl analogue, Temozolomide, highlights a critical "activity cliff" within this chemical class. nih.gov Temozolomide functions as a prodrug, undergoing spontaneous hydrolytic ring opening under physiological conditions to yield the highly reactive monomethyl triazenoimidazole carboxamide (MTIC), which then proceeds to alkylate DNA. nih.gov The fundamental reason for this compound's lack of activity appears to lie in the fate of the ethyldiazonium ions that would theoretically be formed upon its hydrolysis. nih.govnih.gov Unlike the methyl group, the ethyl substituent at the 3-position of the imidazotetrazine ring in this compound prevents the formation of an effective DNA-alkylating species. This suggests that the nature and reactivity of the alkyl group are paramount for the compound's ability to generate the active intermediate required for biological effect. Elucidating the exact chemical and biological pathways that lead to this unreactive outcome for this compound is crucial for informing future rational drug design efforts, aiming to avoid similar inactive analogues.

Development of Novel Imidazotetrazine Analogues Based on SAR Insights

The stark contrast in activity between this compound and Temozolomide provides invaluable Structure-Activity Relationship (SAR) insights for the imidazotetrazine scaffold. The presence of an ethyl group at the 3-position renders this compound inactive, whereas a methyl group at the same position in Temozolomide results in a highly effective antineoplastic agent. nih.govnih.gov This highlights the extreme sensitivity of the imidazotetrazine's biological activity to subtle changes in substituents, particularly at the N3 position.

Future development of novel imidazotetrazine analogues must be rigorously guided by these SAR insights. Research should focus on:

Systematic modification of the 3-position substituent: Beyond methyl and ethyl, exploring other small alkyl groups, halogenated alkyls, or even cyclic substituents could reveal new active compounds or further delineate the steric and electronic requirements for productive hydrolysis and subsequent DNA alkylation.

Investigation of the 8-carboxamide group: While the 3-position appears critical, modifications to the 8-carboxamide group might influence solubility, metabolic stability, or interaction with cellular machinery, potentially enhancing the efficacy or bioavailability of active analogues.

Understanding the hydrolysis kinetics: The rate and pathway of hydrolysis are central to the prodrug mechanism of imidazotetrazines. SAR studies should correlate structural changes with hydrolysis rates and the efficiency of active species generation.

The detailed analysis of this compound's inactivity serves as a cautionary tale and a guiding principle, emphasizing that even minor structural variations can lead to significant "activity cliffs" in drug development.

Integration of Advanced Computational and Experimental Technologies in Preclinical Research

The investigation of compounds like this compound, and the broader imidazotetrazine class, greatly benefits from the integration of advanced computational and experimental technologies in preclinical research.

Computational Technologies: Computer-Aided Drug Design (CADD) methodologies are indispensable for modern drug discovery, offering significant reductions in cost and time while facilitating the rational design of new therapeutic solutions. For imidazotetrazines, CADD can be applied to:

Molecular Docking and Dynamics Simulations: To predict how different imidazotetrazine analogues, including this compound, interact with potential biological targets (e.g., DNA, enzymes involved in metabolism) and to understand the conformational changes that might impact their reactivity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies: To build predictive models correlating structural features of imidazotetrazines with their observed activity (or inactivity), hydrolysis rates, and pharmacokinetic properties. Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be particularly useful.

Quantum Chemistry Calculations: To precisely model the electronic properties and reaction mechanisms of imidazotetrazines, including the hydrolysis leading to diazonium ion formation and their subsequent interaction with DNA. This can provide a deeper understanding of why ethyldiazonium ions from this compound fail to alkylate DNA effectively.

Emerging Technologies: Quantum computing is a rapidly advancing field with the potential to revolutionize computational chemistry by enabling calculations currently beyond the reach of classical computers, offering unprecedented accuracy in simulating molecular interactions and reaction pathways relevant to drug design.

Experimental Technologies: Complementary to computational approaches, advanced experimental techniques are crucial for validating predictions and providing empirical data. For this compound and its analogues, these include:

NMR Spectroscopy: As demonstrated in studies of this compound's reaction with phosphate (B84403) buffer, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed insights into the hydrolysis products and reaction kinetics in real-time. nih.gov

Mass Spectrometry (MS): For identifying and quantifying metabolites and reaction intermediates, crucial for understanding the in vivo fate of imidazotetrazines and the formation (or lack thereof) of active species. This compound has been used as an internal standard in LC-MS/MS methods for analyzing Temozolomide and MTIC.

DNA Alkylation Assays: Direct experimental methods to detect DNA adducts (e.g., GN7 alkylation) are essential for confirming the mechanism of action and explaining the inactivity of compounds like this compound. nih.gov

In vitro and In vivo Efficacy Studies: While this compound showed no activity, rigorous in vitro (e.g., cell line proliferation assays) and in vivo (e.g., xenograft models) studies are standard for evaluating the biological effects of novel imidazotetrazine analogues.

Translational Implications for Understanding Drug Development Failures

The case of this compound serves as a compelling example with significant translational implications for understanding drug development failures. Despite its structural resemblance to a clinically successful drug (Temozolomide), this compound's complete lack of antitumor activity highlights a fundamental challenge in pharmaceutical research: the high attrition rate of drug candidates. Approximately 90% of drug candidates fail during clinical development, with a significant portion of these failures attributed to a lack of efficacy or unexpected toxicity.

This compound's preclinical failure underscores several key translational lessons:

Importance of Early Mechanistic Understanding: The inability of this compound to generate the active DNA-alkylating species, unlike Temozolomide, points to the critical need for a deep understanding of a compound's precise mechanism of action (and inaction) early in the drug discovery pipeline. Superficial structural similarity alone is insufficient for predicting biological activity.

Predictive Power of Preclinical Models: The disparity between the expected activity (based on structural class) and the observed inactivity of this compound emphasizes the limitations and challenges in developing preclinical models that accurately predict clinical outcomes. Improving the predictivity of preclinical studies is crucial to reduce late-stage failures.

Refining SAR Beyond Potency: The traditional emphasis on potency and specificity in SAR studies might overlook other critical factors like tissue exposure and selectivity. The concept of Structure-Tissue Exposure/Selectivity-Activity Relationship (STAR) is proposed to address this, integrating drug's potency/selectivity with tissue exposure/selectivity to better balance clinical efficacy and toxicity. This compound's case suggests that even if tissue exposure were achieved, the fundamental lack of active species generation would still lead to failure.

Learning from Inactive Analogues: Rather than simply discarding inactive compounds, a thorough investigation into their mechanisms of inactivity, as with this compound, can provide invaluable information for guiding the design of more successful drug candidates and avoiding similar pitfalls in the future. This "failure analysis" is a critical component of iterative drug design.

By meticulously analyzing the reasons behind this compound's inactivity, researchers can gain profound insights into the intricate chemical and biological requirements for successful imidazotetrazine-based therapeutics, thereby improving the efficiency and success rates of future drug development endeavors.

Q & A

Q. What experimental protocols are recommended for synthesizing Ethazolastone with high purity?

Methodological Answer: Begin with a literature review to identify established synthetic routes (e.g., catalytic cyclization or nucleophilic substitution). Optimize reaction conditions (temperature, solvent, catalyst) using Design of Experiments (DoE) to minimize byproducts. Validate purity via HPLC (>98%) and characterize intermediates using NMR and FTIR .

Q. How can researchers standardize characterization techniques for this compound derivatives?

Methodological Answer: Employ a multi-analytical approach:

Q. What criteria should guide the selection of in vitro models for this compound’s bioactivity screening?

Methodological Answer: Prioritize models with validated relevance to this compound’s hypothesized mechanism (e.g., enzyme inhibition assays for kinase targets). Include positive/negative controls and dose-response curves (IC50 calculations) to ensure reproducibility. Cross-validate findings in at least two independent cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s pharmacokinetic properties across studies?

Methodological Answer: Conduct a meta-analysis to identify confounding variables (e.g., dosing regimens, animal models). Apply multivariate regression to isolate factors like solubility enhancers or metabolic enzyme polymorphisms. Validate hypotheses using isotopic labeling (³H/¹⁴C) for precise biodistribution tracking .

Q. What statistical frameworks are optimal for analyzing this compound’s dose-dependent toxicity thresholds?

Methodological Answer: Use nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability. Incorporate Bayesian hierarchical models to integrate historical data. Confirm thresholds via benchmark dose (BMD) analysis with sensitivity testing for uncertainty .

Q. How can computational modeling improve the prediction of this compound’s off-target interactions?

Methodological Answer: Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to assess binding affinities. Validate predictions via SPR (surface plasmon resonance) for kinetic analysis (ka/kd). Cross-reference with cheminformatics databases (ChEMBL, PubChem) to prioritize high-risk targets .

Q. What strategies mitigate batch-to-batch variability in this compound’s preclinical formulations?

Methodological Answer: Implement Quality by Design (QbD) principles:

- Critical Material Attributes (CMAs) : Monitor raw material particle size (laser diffraction) and polymorphism (PXRD).

- Process Parameters : Optimize lyophilization cycles (ramp rates, dwell times) using DoE.

- Real-time release testing : Deploy PAT (Process Analytical Technology) tools like NIR spectroscopy .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.